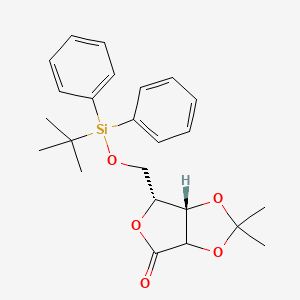

5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H30O5Si |

|---|---|

分子量 |

426.6 g/mol |

IUPAC 名称 |

(6R,6aS)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |

InChI |

InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-21H,16H2,1-5H3/t19-,20+,21?/m1/s1 |

InChI 键 |

DPXUCVYKYWELST-PDYHCXRVSA-N |

手性 SMILES |

CC1(O[C@H]2[C@H](OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |

规范 SMILES |

CC1(OC2C(OC(=O)C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone: A Key Intermediate in Nucleoside Synthesis

Introduction: Strategic Molecular Design for Complex Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient and stereocontrolled synthesis of complex biologically active molecules is paramount. Nucleoside analogues, a cornerstone of antiviral and anticancer therapies, demand a sophisticated approach to their synthesis, relying on meticulously crafted building blocks. 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone is one such pivotal intermediate, a testament to the power of strategic protecting group chemistry in unlocking pathways to novel therapeutics.

This technical guide provides an in-depth exploration of this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a detailed synthesis protocol with mechanistic rationale, its crucial role in the synthesis of prominent antiviral agents, and essential safety considerations.

Core Molecular Attributes and Strategic Significance

This compound is a derivative of D-ribonolactone, a naturally occurring carbohydrate. Its structure is characterized by the strategic placement of two key protecting groups: a tert-butyldiphenylsilyl (TBDPS) ether at the primary 5-hydroxyl position and an isopropylidene ketal spanning the C2 and C3 hydroxyl groups. This specific protection scheme is not arbitrary; it is a deliberate design choice that imparts unique stability and reactivity profiles, making it an ideal precursor for the synthesis of C-nucleosides.

The significance of this molecule lies in its ability to:

-

Provide a stable, chiral scaffold: The D-ribonolactone core offers a predefined stereochemistry, which is crucial for the biological activity of the final nucleoside analogue.

-

Enable regioselective modifications: The differential protection of the hydroxyl groups allows for specific chemical transformations at other positions of the ribose ring without unintended side reactions.

-

Facilitate the formation of C-glycosidic bonds: The lactone functionality at C1 is a key feature for the addition of nucleobases to form the critical C-C bond found in C-nucleosides.

The strategic interplay of the protecting groups is central to its utility. The bulky TBDPS group is known for its exceptional stability under a wide range of reaction conditions, particularly its resistance to acidic hydrolysis. This robustness allows for manipulations at other parts of the molecule without premature deprotection. In contrast, the isopropylidene group, while stable to many reagents, can be selectively removed under controlled acidic conditions, unmasking the 2,3-diol for further functionalization. This orthogonal stability is a cornerstone of modern protecting group strategy.

Synthesis of this compound: A Validated Protocol

The synthesis of the title compound is a two-step process starting from the commercially available D-ribose. The causality behind each step is critical for ensuring high yield and purity.

Part 1: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone

The initial step involves the protection of the cis-2,3-diol of D-ribonolactone. This is achieved through the formation of an isopropylidene acetal. A well-established and reliable procedure for this transformation is documented in Organic Syntheses.[1]

Experimental Protocol:

-

Preparation of D-Ribonolactone: D-ribose is first oxidized to D-ribonolactone. In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer, D-ribose (100 g, 0.67 mol) and sodium bicarbonate (112 g, 1.3 mol) are suspended in water (600 mL) and stirred at room temperature for 15 minutes. The flask is cooled in an ice-water bath, and bromine (112 g, 0.70 mol) is added dropwise, maintaining the temperature below 5°C.[1] After the addition is complete, the solution is stirred for an additional 50 minutes. Sodium bisulfite is then added to quench the excess bromine. The aqueous solution is evaporated to dryness. The crude D-ribonolactone is purified by recrystallization from ethanol.[1]

-

Acetal Formation: In a 2-L round-bottom flask, the crude D-ribonolactone (160 g) is suspended in dry acetone (700 mL). 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL) are added. The solution is stirred vigorously at room temperature for 50 minutes.[1]

-

Quenching and Workup: Silver carbonate (20 g) is added to neutralize the acid, and the suspension is stirred for another 50 minutes. The mixture is then filtered through Celite, and the filtrate is evaporated to dryness.[1]

-

Purification: The crude product is dissolved in hot ethyl acetate, filtered, and allowed to crystallize to afford 2,3-O-isopropylidene-D-ribonolactone as a white crystalline solid.[1]

Causality of Experimental Choices:

-

Bromine Oxidation: The use of bromine in a buffered aqueous solution is a classic method for the mild oxidation of aldoses to aldonolactones. The sodium bicarbonate maintains a slightly basic pH to neutralize the HBr formed during the reaction, preventing acid-catalyzed side reactions.

-

Acetone and 2,2-Dimethoxypropane: Acetone serves as both the solvent and the reagent for the formation of the isopropylidene ketal. 2,2-dimethoxypropane acts as a water scavenger, driving the equilibrium towards the formation of the ketal.

-

Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl of acetone, activating it for nucleophilic attack by the diol.

-

Silver Carbonate Quench: Silver carbonate is an effective and mild base for neutralizing the sulfuric acid catalyst without promoting hydrolysis of the newly formed acetal.

Part 2: Silylation of the 5-Hydroxyl Group

With the 2,3-diols protected, the next step is the selective silylation of the primary 5-hydroxyl group. The steric bulk of the TBDPS group favors reaction at the less hindered primary position.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,3-O-isopropylidene-D-ribonolactone (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (argon or nitrogen), add imidazole (2.5 equivalents).

-

Addition of Silylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: Silyl chlorides are highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent hydrolysis of the TBDPSCl and ensure efficient silylation of the alcohol.

-

Imidazole: Imidazole serves as a base to neutralize the HCl generated during the reaction. More importantly, it acts as a nucleophilic catalyst by forming a highly reactive silylimidazolium intermediate, which then silylates the alcohol.

-

Stoichiometry: A slight excess of the silylating agent and a larger excess of imidazole are used to drive the reaction to completion.

-

Chromatographic Purification: Flash chromatography is a standard and effective method for separating the desired product from unreacted starting materials, excess reagents, and any minor byproducts.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₅Si |

| Molecular Weight | 426.58 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 130222-84-3 |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.65 (m, 4H, Ar-H), 7.45-7.35 (m, 6H, Ar-H), 4.85 (d, J=5.6 Hz, 1H), 4.65 (d, J=5.6 Hz, 1H), 4.50 (t, J=4.0 Hz, 1H), 3.95 (dd, J=11.6, 4.0 Hz, 1H), 3.85 (dd, J=11.6, 4.0 Hz, 1H), 1.45 (s, 3H, CH₃), 1.35 (s, 3H, CH₃), 1.05 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 174.0, 135.6, 133.0, 129.9, 127.8, 113.0, 81.0, 78.0, 75.0, 64.0, 26.8, 26.5, 25.5, 19.2.

Note: NMR data is predicted and may vary slightly from experimental values.

Application in the Synthesis of Antiviral Agents: The Case of Remdesivir and GS-441524

The utility of this compound as a key synthetic intermediate is prominently highlighted in the synthesis of the antiviral drug Remdesivir and its active metabolite, GS-441524. Remdesivir, a nucleotide analogue, has gained significant attention for its activity against a range of RNA viruses, including SARS-CoV-2.[2]

In a reported synthesis of Remdesivir, a closely related protected ribonolactone, 5-O-TBDPS-D-ribonolactone, is utilized as the starting material.[2][3] The synthesis commences with the silylation of the primary hydroxyl group of D-ribonolactone to yield the TBDPS-protected intermediate.[2][3] This initial step underscores the importance of selectively protecting the 5-hydroxyl group to direct subsequent reactions to other parts of the molecule.

The general synthetic strategy involves:

-

Protection of D-ribonolactone: The 5-hydroxyl group is protected with a TBDPS group. The 2,3-diols are then protected, for example, with allyl groups.

-

C-Glycosylation: The protected ribonolactone is then coupled with a protected nucleobase, such as a pyrrolo[2,1-f][2][4][5]triazine derivative, to form the crucial C-C bond between the ribose sugar and the nucleobase.[3]

-

Further Functionalization: The resulting C-nucleoside undergoes further transformations, including cyanation at the anomeric position.

-

Deprotection and Phosphoramidation: The protecting groups are then selectively removed, and the phosphoramidate moiety is introduced to yield the final prodrug, Remdesivir.

The parent nucleoside, GS-441524, which is the active form of Remdesivir in the body, is also synthesized from similar protected ribose intermediates.[6][7][8][9] The robust nature of the TBDPS group is critical in these multi-step syntheses, as it withstands the various reaction conditions required for the assembly of the complex nucleoside structure.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard Identification:

-

Skin and Eye Irritation: As a fine chemical powder, it may cause irritation upon contact with the skin and eyes.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.

-

Avoid generating dust during handling.

-

In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention if irritation persists.

-

For spills, carefully sweep up the solid material, avoiding dust generation, and dispose of it in accordance with local regulations.

Conclusion: An Indispensable Tool for Drug Discovery

This compound stands as a prime example of how rational molecular design and the strategic use of protecting groups can empower the synthesis of complex and medicinally important molecules. Its unique combination of a stable chiral core and differentially protected hydroxyl groups makes it an invaluable building block for the construction of C-nucleoside analogues. The successful application of this and similar intermediates in the synthesis of antiviral agents like Remdesivir underscores its significance in the ongoing quest for new and effective therapies. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of such key intermediates is essential for driving innovation and addressing pressing global health challenges.

References

- 1. rsc.org [rsc.org]

- 2. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone: A Cornerstone Chiral Building Block

Abstract: This guide provides an in-depth technical overview of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone, a pivotal intermediate in contemporary organic synthesis. We will dissect its synthesis, emphasizing the strategic rationale behind the selective protection of D-ribose's hydroxyl groups. The document details field-proven protocols for its preparation and discusses its critical applications, particularly in the synthesis of nucleoside analogues for drug discovery. This resource is intended for researchers, chemists, and drug development professionals who require a functional understanding of this versatile chiral synthon.

Core Compound Identification and Properties

This compound is a synthetically modified pentose sugar derivative. Its structure is strategically designed with two key protecting groups—an isopropylidene acetal and a bulky tert-butyldiphenylsilyl (TBDPS) ether—which allows for precise chemical manipulations at other positions. This strategic protection makes it an invaluable chiral building block.[1]

| Property | Value | Source |

| CAS Number | 130222-84-3 | [2] |

| Molecular Formula | C₂₄H₃₀O₅Si | [2] |

| Molecular Weight | 426.58 g/mol | [2] |

| Physical Form | Solid | [2] |

| Synonyms | (3aR,6R,6aR)-6-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][3][4]dioxol-4-one | [2] |

The Synthetic Rationale: A Strategy of Orthogonal Protection

The synthesis of the title compound is a classic example of a protecting group strategy, which is fundamental in carbohydrate chemistry.[4][5] The goal is to selectively functionalize the primary hydroxyl group at the C-5 position of D-ribonolactone. To achieve this, the C-2 and C-3 secondary hydroxyls must first be masked.

The TBDPS group is chosen for the C-5 hydroxyl due to its high stability under a wide range of reaction conditions, while the isopropylidene group is ideal for protecting the cis-diol at C-2 and C-3.[5][6] This "orthogonal" approach ensures that one group can be removed selectively without affecting the other, providing maximum synthetic flexibility.[4]

Caption: Overall synthetic workflow from D-Ribose.

Validated Synthesis Protocols

The synthesis is reliably performed in two main stages starting from D-ribose.

Part A: Preparation of 2,3-O-Isopropylidene-D-ribonolactone (CAS: 30725-00-9)

The initial step involves the oxidation of D-ribose to D-ribonolactone, followed immediately by the protection of the C-2 and C-3 hydroxyls. This one-pot isopropylidene formation is efficient for large-scale synthesis.[7]

Causality: The cis-orientation of the hydroxyl groups at the C-2 and C-3 positions of D-ribonolactone allows for the facile formation of a five-membered cyclic acetal with acetone. This reaction is acid-catalyzed and effectively masks these two reactive sites, leaving the primary C-5 hydroxyl as the sole free alcohol available for subsequent functionalization.

Experimental Protocol: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone [8][9]

-

Oxidation: Suspend D-ribose (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in water. Cool the mixture in an ice-water bath.[9] Add bromine (1.04 equiv.) dropwise while stirring vigorously, maintaining a low temperature.[9]

-

Work-up & Isolation of Crude Lactone: After the reaction is complete (monitored by the disappearance of the bromine color), the crude D-ribonolactone is typically isolated by filtration after precipitation with a solvent like ethanol.[8][9]

-

Acetonide Protection: Suspend the crude D-ribonolactone (1.0 equiv.) in dry acetone. Add 2,2-dimethoxypropane and a catalytic amount of concentrated sulfuric acid.[8][9]

-

Quenching and Purification: Stir the mixture at room temperature. The reaction is rapid (typically under an hour). Quench the reaction by adding a weak base like silver carbonate to neutralize the acid.[8]

-

Final Isolation: Filter the suspension through Celite and evaporate the filtrate to dryness. The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate to yield white crystals of 2,3-O-isopropylidene-D-ribonolactone.[7][8]

Part B: Selective Silylation to Yield the Title Compound

This step leverages the increased reactivity of the sterically unhindered primary hydroxyl group at C-5.[4] Tert-butyldiphenylsilyl chloride (TBDPSCl) is a bulky silylating agent, which enhances its selectivity for primary over secondary alcohols.[3][4]

Causality: The reaction proceeds via a nucleophilic attack of the C-5 hydroxyl group on the electrophilic silicon atom of TBDPSCl. Imidazole is used as a base to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[3]

Experimental Protocol: 5-O-Silylation [3]

-

Setup: Dissolve 2,3-O-isopropylidene-D-ribonolactone (1.0 equiv.) in an anhydrous polar aprotic solvent such as DMF under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Add imidazole (2.2–3.0 equiv.) to the solution, followed by the dropwise addition of tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess TBDPSCl by adding dry methanol.

-

Work-up: Co-evaporate the mixture with toluene to remove DMF. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel.

Caption: Logic of orthogonal protection and deprotection.

Applications in Drug Discovery and Chemical Biology

The primary value of this compound lies in its role as a precursor to modified nucleosides.[1] Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, often functioning by inhibiting DNA synthesis or inducing apoptosis in malignant cells.[10][11]

This protected ribonolactone is an ideal starting material for several reasons:

-

Chiral Integrity: It provides a pre-defined stereochemistry derived from D-ribose.

-

Versatile Handle: The lactone functionality can be reduced to a lactol, which can then be used in glycosylation reactions to form the crucial N-glycosidic bond of nucleosides.

-

Site-Specific Modification: The protected hydroxyl groups at C-2, C-3, and C-5 allow for modifications at other sites before deprotection, enabling the synthesis of a diverse library of analogues.[1]

It is a key intermediate for synthesizing sugar nucleic acids and other complex sugar-containing compounds used to study biological and chemical effects.[2]

Deprotection Strategies

For the final product to be useful in a biological context, the protecting groups must be removed.

-

TBDPS Group Removal: The robust TBDPS ether is typically cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like THF.[3][6] The high strength of the silicon-fluorine bond drives this reaction.[6] Catalytic amounts of acetyl chloride in methanol have also been reported as a mild and effective method.[12]

-

Isopropylidene Group Removal: The acetal is labile under acidic conditions and can be removed using various methods, including treatment with aqueous trifluoroacetic acid (TFA) or by using an acidic resin.[13]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Through the logical application of orthogonal protecting groups, this derivative transforms the common sugar D-ribose into a high-value, versatile chiral building block. Its established synthetic protocols and critical role in the development of therapeutic nucleoside analogues secure its importance for professionals in medicinal chemistry and drug discovery.

References

- 1. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CD BioGlyco [bioglyco.com]

- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. iq.ufrgs.br [iq.ufrgs.br]

- 10. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone, a key chiral intermediate in advanced carbohydrate chemistry and nucleoside analog synthesis. Its strategic combination of a bulky silyl ether and a cyclic acetal protecting group facilitates controlled, regioselective transformations, making it an invaluable building block for complex molecular architectures. This document will delve into the rationale behind its synthesis, detailed analytical characterization, and its applications in modern drug discovery and development.

Introduction: The Strategic Importance of Protected Ribonolactones

This compound is a synthetically derived pentose sugar lactone. The strategic placement of protecting groups is paramount in carbohydrate chemistry to orchestrate specific reactions at desired positions. In this molecule, the 2,3-hydroxyl groups are protected as an isopropylidene acetal, and the primary 5-hydroxyl group is protected as a bulky tert-butyldiphenylsilyl (TBDPS) ether. This differential protection scheme is crucial for its utility. The isopropylidene group offers robust protection under basic and nucleophilic conditions while being readily removable under acidic conditions. The TBDPS group provides excellent stability across a wide range of reaction conditions and is typically cleaved using fluoride reagents. This orthogonality allows for selective deprotection and subsequent functionalization at specific sites of the ribose scaffold.

As a purine nucleoside analog, this compound and its derivatives have garnered significant interest for their potential in developing therapeutics with broad antitumor activity, primarily targeting indolent lymphoid malignancies.[1] The mechanism of action of such analogs often relies on the inhibition of DNA synthesis and the induction of apoptosis.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from D-(+)-ribono-1,4-lactone. A key strategy involves the diastereoselective syn-dihydroxylation of a protected γ-hydroxymethyl-α,β-butenolide, which can be derived from cellulose-based levoglucosenone (LGO). This approach highlights a sustainable route to this valuable chiral building block.[2]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a three-stage process: protection of the primary alcohol, dihydroxylation of the butenolide, and finally, acetal protection of the resulting diol. The causality behind this sequence is to first protect the most reactive primary hydroxyl group, then introduce the stereocenters at the 2 and 3 positions, and finally protect these newly formed hydroxyls.

References

5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone molecular weight

An In-Depth Technical Guide to 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the use of chiral building blocks is fundamental to the construction of complex, stereochemically defined molecules. Among these, protected carbohydrate derivatives serve as invaluable starting materials. This compound is a premier example of such a building block. This guide provides a comprehensive technical overview of this versatile intermediate, detailing its properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development. Its structure combines a D-ribonolactone core with two distinct and strategically chosen protecting groups—an isopropylidene acetal and a tert-butyldiphenylsilyl (TBDPS) ether—making it an exceptionally stable and synthetically flexible precursor for a range of target molecules, including modified nucleosides and complex natural products.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's properties is essential for its effective use in synthesis. The key physicochemical data are summarized below.

| Property | Value | Source |

| Molecular Weight | 426.58 g/mol | [1] |

| Molecular Formula | C₂₄H₃₀O₅Si | [1] |

| CAS Number | 130222-84-3 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95.0% | [1] |

| Storage Conditions | -20°C, under inert gas (e.g., Argon) | [2] |

Structural Elucidation

The synthetic utility of this compound stems directly from its unique structural features and the orthogonal nature of its protecting groups.

-

D-Ribonolactone Core: The molecule is built upon a D-ribono-1,4-lactone, a five-membered ring (γ-lactone) derived from D-ribonic acid. This core provides the essential stereochemical framework of D-ribose, a critical component of nucleic acids.

-

2,3-O-Isopropylidene Acetal: The cis-diols at the C2 and C3 positions are protected as an isopropylidene acetal (or acetonide). This group serves two purposes:

-

Protection: It is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet can be readily removed under acidic conditions (e.g., trifluoroacetic acid in water).

-

Conformational Rigidity: It locks the furanose ring into a specific conformation, which can influence the stereochemical outcome of subsequent reactions.

-

-

5-O-tert-Butyldiphenylsilyl (TBDPS) Ether: The primary hydroxyl group at the C5 position is protected by a bulky TBDPS group.

-

Robust Protection: TBDPS is a sterically hindered silyl ether known for its exceptional stability. It is resistant to a broad pH range and many reaction conditions that might cleave other silyl ethers (like TMS or TBS).

-

Orthogonal Deprotection: Crucially, the TBDPS group is chemically orthogonal to the isopropylidene group. It is selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), under conditions that leave the acetal intact.

-

This dual-protection scheme allows for selective chemical manipulation at different positions of the ribose scaffold, a cornerstone of its utility in multi-step synthesis.

Part 2: Synthetic Strategy and Methodologies

The synthesis of this compound is a reliable two-step process starting from commercially available D-ribono-γ-lactone. The workflow is designed for regioselective protection of the hydroxyl groups.

Caption: Synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone

This procedure protects the C2 and C3 hydroxyls. The use of 2,2-dimethoxypropane is critical as it reacts with the water byproduct to form acetone and methanol, driving the reaction to completion.[3]

Materials:

-

D-Ribono-γ-lactone

-

2,2-Dimethoxypropane

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Suspend D-ribono-γ-lactone (1.0 equiv) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2,2-dimethoxypropane (2.5 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution until the solution is neutral.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethyl acetate/hexanes to give 2,3-O-Isopropylidene-D-ribonolactone as a white solid.[4]

Experimental Protocol 2: Silylation to Yield the Final Product

This step selectively protects the primary C5 hydroxyl. Anhydrous conditions are paramount because silyl chlorides readily hydrolyze in the presence of water. Imidazole acts as a base to neutralize the HCl generated during the reaction and also catalyzes the silylation.

Materials:

-

2,3-O-Isopropylidene-D-ribonolactone (1.0 equiv)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv)

-

Imidazole (2.5 equiv)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,3-O-Isopropylidene-D-ribonolactone in anhydrous DMF in a flame-dried, argon-purged flask.

-

Add imidazole to the solution and stir until it dissolves.

-

Cool the mixture to 0°C in an ice bath.

-

Add TBDPSCl dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford this compound.

Part 3: Applications in Drug Discovery and Development

The true value of this molecule lies in its application as a versatile intermediate for synthesizing high-value compounds, particularly nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies.[5]

Synthesis of C-Nucleosides

C-nucleosides, where the nucleobase is attached to the ribose via a C-C bond instead of a C-N bond, are metabolically more stable. The lactone functionality is an ideal electrophilic handle for their synthesis. Nucleophilic reagents, such as Grignard reagents or organolithiums, can attack the carbonyl carbon to form the key C-C bond.

Caption: General workflow for C-nucleoside synthesis using the protected D-ribonolactone.

Synthesis of N-Nucleosides and Oligonucleotides

The lactone can be readily reduced to the corresponding lactol (a hemiacetal) using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). This lactol is a masked aldehyde and is the direct precursor for N-glycosylation.

Workflow:

-

Reduction: The lactone is reduced to the lactol. This unmasks the anomeric carbon (C1) for coupling.

-

Activation: The anomeric hydroxyl of the lactol is often converted to a better leaving group (e.g., an acetate or trichloroacetimidate).

-

Glycosylation: The activated sugar is coupled with a silylated nucleobase (e.g., persilylated adenine or cytosine) under Lewis acid catalysis to form the desired N-glycosidic bond.

-

Deprotection & Phosphitylation: The protecting groups are sequentially removed, and the nucleoside is converted into a phosphoramidite monomer, the building block for automated oligonucleotide synthesis.

This pathway is fundamental for creating novel oligonucleotide therapeutics, such as antisense oligonucleotides or siRNAs, where modifications to the sugar moiety are often required to enhance stability and efficacy.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its robust and orthogonal protecting groups provide a reliable platform for complex molecular construction. The well-defined protocols for its synthesis and its proven utility in the creation of high-value molecules like C-nucleosides and modified N-nucleosides underscore its importance. For researchers in drug development, mastering the use of this building block opens a direct route to novel therapeutics designed to combat a wide range of diseases.

References

- 1. This compound - CD BioGlyco [bioglyco.com]

- 2. norrchemica.com [norrchemica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Future Opportunities in Drug Development: American Society for Clinical Pharmacology and Therapeutics Pharmacometrics and Pharmacokinetics Community Vision | Semantic Scholar [semanticscholar.org]

spectroscopic data for 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

This guide provides a comprehensive analysis of the , a key intermediate in synthetic organic chemistry, particularly in the synthesis of nucleoside analogs and other biologically active molecules.[1] As this specific compound's complete spectral data is not consolidated in published literature, this document synthesizes expected spectral features based on extensive analysis of its constituent functional groups and data from closely related structures. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates three key components: a D-ribono-1,4-lactone core, a cyclic isopropylidene acetal protecting the C2 and C3 hydroxyls, and a bulky tert-butyldiphenylsilyl (TBDPS) ether protecting the primary C5 hydroxyl. Each of these groups imparts distinct and predictable signatures in various spectroscopic analyses.

The strategic placement of these protecting groups is causal to the molecule's utility. The isopropylidene group locks the C2 and C3 hydroxyls, preventing their participation in reactions and influencing the conformation of the five-membered lactone ring.[2] The TBDPS group is chosen for its high steric bulk and stability under a wide range of reaction conditions, allowing for selective manipulation of other parts of a larger molecule.[3][4] Understanding how these groups manifest spectroscopically is paramount for reaction monitoring and final product verification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Analysis of both ¹H and ¹³C spectra allows for the unambiguous assignment of nearly every atom in the structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and coupling constants (J). The expected signals are highly characteristic of the individual components of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |

|---|---|---|---|---|

| 7.70 - 7.60 | Multiplet | 4H | Ar-H (ortho) | The ortho protons of the phenyl groups are deshielded by the silicon atom and the aromatic ring current, causing them to appear at the lowest field.[3] |

| 7.45 - 7.30 | Multiplet | 6H | Ar-H (meta, para) | The meta and para protons of the phenyl groups are less affected by the silicon atom and appear slightly upfield from the ortho protons.[3] |

| ~4.8 - 4.6 | Multiplet | 2H | H2, H3 | Protons on the lactone ring attached to oxygen-bearing carbons (C2, C3) are significantly deshielded. Their exact shifts and coupling are sensitive to the ring conformation. |

| ~4.4 | Multiplet | 1H | H4 | This proton is coupled to H3 and the two diastereotopic H5 protons, resulting in a complex multiplet. |

| ~3.9 | dd | 1H | H5a | The C5 protons are diastereotopic due to the chiral center at C4. They are deshielded by the adjacent oxygen atom. |

| ~3.8 | dd | 1H | H5b | Appears as a distinct doublet of doublets (dd) due to coupling with H4 and geminal coupling to H5a. |

| ~1.55 | Singlet | 3H | Isopropylidene-CH₃ | The two methyl groups of the isopropylidene acetal are diastereotopic and thus magnetically non-equivalent, giving rise to two separate singlets.[5][6] |

| ~1.35 | Singlet | 3H | Isopropylidene-CH₃ | The second of the two non-equivalent isopropylidene methyl groups.[5][6] |

| 1.05 | Singlet | 9H | Si-C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of the TBDPS group, in a shielded aliphatic region.[3][7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The use of proton-decoupled mode simplifies the spectrum to a series of singlets, with chemical shifts indicative of the carbon's electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

|---|---|---|

| ~174 | C =O (C1) | The carbonyl carbon of the γ-lactone is highly deshielded and appears at a characteristic low-field position.[8] |

| ~135.5 | Ar-C (ipso) | The quaternary aromatic carbons directly attached to the silicon atom.[3] |

| ~133.0 | Ar-CH (ortho) | Aromatic carbons ortho to the silicon substituent.[3] |

| ~129.8 | Ar-CH (para) | Aromatic carbon para to the silicon substituent. |

| ~127.8 | Ar-CH (meta) | Aromatic carbons meta to the silicon substituent.[3] |

| ~112 | Isopropylidene C (CH₃)₂ | The quaternary carbon of the isopropylidene ketal appears in a characteristic region for acetals. |

| ~82 | C4 | Carbon of the lactone ring bearing a secondary carbon substituent. |

| ~78 | C2 / C3 | Carbons of the lactone ring attached to the isopropylidene acetal oxygen atoms. Their exact assignment may require 2D NMR techniques.[2] |

| ~75 | C2 / C3 | The second of the two carbons attached to the isopropylidene group. |

| ~63 | C5 | The primary carbon bearing the silyloxy group is deshielded by the oxygen atom. |

| ~27.5 | Isopropylidene-C H₃ | The methyl carbons of the isopropylidene group. May appear as two distinct signals. |

| ~26.8 | Si-C(C H₃)₃ | The methyl carbons of the tert-butyl group.[3] |

| ~19.2 | Si-C (CH₃)₃ | The quaternary carbon of the tert-butyl group attached to silicon.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.[9]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale and Causality |

|---|---|---|---|---|

| ~3070 | Medium | C-H Stretch | Aromatic C-H | Characteristic stretching frequency for sp² C-H bonds on the phenyl rings.[10] |

| 2960 - 2860 | Strong | C-H Stretch | Aliphatic C-H | Corresponds to the C-H bonds of the tert-butyl and isopropylidene methyl groups, and the lactone ring. |

| ~1775 | Very Strong | C=O Stretch | γ-Lactone | This is the most diagnostic peak in the spectrum. The high frequency is characteristic of a strained five-membered ring ester (lactone).[11][12] |

| 1470, 1380 | Medium | C-H Bend | -C(CH₃)₂ & -C(CH₃)₃ | Characteristic bending (scissoring) vibrations for the gem-dimethyl of the isopropylidene and the tert-butyl groups. |

| ~1250, ~1080 | Strong | C-O Stretch | Ether / Acetal | Strong absorptions corresponding to the various C-O single bonds within the lactone ring, acetal, and silyl ether. |

| ~1110 | Strong | Si-O-C Stretch | Silyl Ether | A strong, characteristic band confirming the presence of the silyl ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, preserving the molecule's integrity.[13][14][15] Tandem MS (MS/MS) can then be used to induce fragmentation, revealing structural details.

-

Molecular Formula: C₂₅H₃₀O₅Si

-

Exact Mass: 454.1812

-

Expected ESI-MS Ion: m/z 477.1706 [M+Na]⁺

The most predictable and diagnostic fragmentation pathway for TBDPS-protected alcohols involves the loss of the tert-butyl group, which is a stable tertiary carbocation radical. This results in a prominent and often base peak at [M-57]⁺.[16][17]

Caption: Proposed key fragmentation pathway for the target molecule in MS/MS analysis.

Field-Proven Experimental Protocols

The integrity of spectroscopic data is underpinned by meticulous experimental execution. The following protocols represent self-validating systems for acquiring high-quality data.

Protocol for NMR Spectroscopy

This protocol ensures a homogeneous sample solution, which is critical for achieving high-resolution spectra.[18][19]

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern FTIR technique requiring minimal sample preparation, making it ideal for rapid analysis of solid or oil samples.[20][21]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the oil directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure clamp and thoroughly clean the sample from the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone), then allow it to dry completely.

Protocol for ESI-Mass Spectrometry

This protocol is designed for obtaining the mass of the intact molecule.[22]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. The presence of trace amounts of sodium salts in the system will naturally favor the formation of the [M+Na]⁺ adduct.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure mass accuracy.

-

Infusion Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 amu). Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the desired molecular ion and minimize in-source fragmentation.

-

Data Analysis: Identify the peak corresponding to the expected molecular ion, such as [M+H]⁺ or [M+Na]⁺, and confirm its m/z value matches the calculated exact mass.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of how modern analytical techniques provide a detailed molecular portrait. While a single consolidated reference is unavailable, a thorough analysis of the characteristic signals from its constituent parts—the TBDPS ether, the isopropylidene acetal, and the γ-lactone core—allows for a confident and precise structural assignment. The predictable nature of these spectroscopic signatures provides a reliable method for researchers to confirm the identity and purity of this versatile synthetic intermediate.

References

- 1. This compound | i-FAB [i-fab.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butylchlorodiphenylsilane(58479-61-1) 1H NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. organomation.com [organomation.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. eag.com [eag.com]

- 22. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]

1H NMR of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of modified nucleosides and other biologically active molecules.[1] As a molecule featuring a rigid bicyclic lactone core and two bulky, distinct protecting groups, its ¹H NMR spectrum presents a rich source of structural information. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment.

Our approach moves beyond a simple peak listing. We will dissect the spectrum region by region, explaining the causal relationships between the molecule's three-dimensional structure and the resulting NMR signals. This guide is designed to be a self-validating reference, grounding its interpretations in established principles of NMR spectroscopy and authoritative literature.

Molecular Structure and Proton Environments

The foundational step in any NMR analysis is to understand the electronic environment of each proton within the molecule. The structure of this compound contains several distinct spin systems: the fused ribonolactone-dioxolane core, the tert-butyldiphenylsilyl (TBDPS) group, and the isopropylidene group.

Figure 1: Molecular structure of this compound with key protons highlighted.

Interpreting the ¹H NMR Spectrum: A Region-by-Region Analysis

The ¹H NMR spectrum can be logically divided into three primary regions, each corresponding to a specific functional group within the molecule. The expected chemical shifts are based on typical values for these protecting groups and carbohydrate scaffolds.[2][3]

Aromatic Region (δ 7.2–7.8 ppm)

The two phenyl rings of the TBDPS group are responsible for the signals in the downfield region of the spectrum.

-

Signals: The 10 aromatic protons will appear as a series of complex multiplets.

-

Causality: The precise chemical shifts are influenced by the silicon atom and the overall electronic environment. Typically, the protons ortho to the silicon atom are shifted slightly relative to the meta and para protons, leading to a characteristic pattern. The steric bulk of the TBDPS group restricts bond rotation, which can sometimes lead to broader signals or more complex splitting patterns than two simple phenyl groups might suggest.[2]

Ribonolactone Core & Methylene Bridge (δ 3.8–5.0 ppm)

This is the most structurally informative region, detailing the conformation of the fused five-membered rings. The assignment of these protons, especially in complex saccharide derivatives, often requires 2D NMR techniques like COSY and NOESY for unambiguous confirmation.[4][5][6]

-

H-2 & H-3 (δ ~4.7-4.9 ppm): These protons are part of the rigid dioxolane ring. They are coupled to each other, and their signals are expected to appear as doublets or multiplets. The exact chemical shift is influenced by the neighboring carbonyl group (for H-2) and the C4 proton.

-

H-4 (δ ~4.5-4.7 ppm): This proton serves as a key coupling hub. It is coupled to H-3 and the two diastereotopic protons on C-5. Its signal is therefore expected to be a multiplet.

-

H-5a & H-5b (δ ~3.8-4.1 ppm): The two protons on C-5 are diastereotopic due to the chiral center at C-4. They will have different chemical shifts and will couple to each other (geminal coupling, ²J) and to H-4 (vicinal coupling, ³J). This typically results in two distinct signals, often appearing as doublets of doublets (dd). The large TBDPS group deshields these protons, shifting them downfield.

Aliphatic Protecting Group Region (δ 0.9–1.6 ppm)

The upfield region is dominated by the signals from the two sterically bulky protecting groups.

-

Isopropylidene Methyls (δ ~1.3–1.6 ppm): The two methyl groups of the isopropylidene moiety are diastereotopic. The fused ring system creates a chiral environment, making the 'upper' and 'lower' methyl groups magnetically inequivalent. This results in two distinct singlets, each integrating to 3 protons.[3][7]

-

tert-Butyl Group (δ ~1.0–1.1 ppm): The nine equivalent protons of the tert-butyl group on the TBDPS ether give rise to a prominent, sharp singlet that integrates to 9 protons.[8] This signal is a hallmark of the TBDPS group and is often used as an internal integration reference.[2]

Summary of Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Phenyl (TBDPS) | 7.20 – 7.80 | m | - | 10H |

| H-2 | ~4.85 | d or m | ³J(H2-H3) | 1H |

| H-3 | ~4.75 | m | ³J(H2-H3), ³J(H3-H4) | 1H |

| H-4 | ~4.60 | m | ³J(H3-H4), ³J(H4-H5a), ³J(H4-H5b) | 1H |

| H-5a / H-5b | ~3.80 – 4.10 | dd | ²J(H5a-H5b), ³J(H4-H5a/b) | 2H |

| Isopropylidene CH₃ | ~1.30 – 1.60 | 2 x s | - | 2 x 3H |

| tert-Butyl (TBDPS) | ~1.05 | s | - | 9H |

Experimental Protocol for ¹H NMR Analysis

This protocol is designed as a self-validating system, ensuring reliable and reproducible data acquisition. The choices of solvent and instrument parameters are critical for resolving the complex spin systems in the molecule.

Workflow Diagram

Figure 2: Standard workflow for ¹H NMR analysis of the title compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Accurately weigh 5–10 mg of this compound.

-

Causality: This mass provides sufficient concentration for a high signal-to-noise ratio without causing line broadening due to saturation effects.

-

Action: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is an excellent solvent for this nonpolar, protected carbohydrate and its residual proton signal (δ ~7.26 ppm) typically does not interfere with key signals of the analyte.[9]

-

Action: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Causality: TMS provides a sharp singlet at 0.00 ppm, serving as the universally accepted reference point for the chemical shift scale.[10]

-

Action: Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Action: Insert the sample into the NMR spectrometer (a field strength of ≥400 MHz is recommended).

-

Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the crowded multiplets of the ribonolactone core protons.

-

Action: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming.

-

Causality: Locking ensures field stability during the experiment, while shimming optimizes the magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

Action: Acquire the ¹H NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

-

Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows protons to return to their equilibrium state, ensuring accurate signal integration.

-

-

Data Processing:

-

Action: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Causality: This mathematical process converts the time-domain signal (FID) into the frequency-domain spectrum that is readily interpretable.

-

Action: Perform phase and baseline correction on the spectrum.

-

Causality: Phasing ensures all peaks are in the positive absorptive mode. Baseline correction provides a flat foundation, which is essential for accurate integration.

-

Action: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Causality: This step standardizes the spectrum, allowing for direct comparison with literature values.

-

Action: Integrate all signals and analyze the chemical shifts and splitting patterns to confirm the structure.

-

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and serves as a reliable tool for its identification. The key spectral fingerprints are the downfield aromatic multiplets (10H), the sharp upfield singlet for the tert-butyl group (9H), and the two distinct singlets for the diastereotopic isopropylidene methyls (6H). The complex multiplets between 3.8 and 5.0 ppm provide detailed conformational information about the ribonolactone core. By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently elucidate and verify the structure of this important synthetic intermediate.

References

- 1. This compound | Biosystem Development [biosystemdevelopment.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. iq.ufrgs.br [iq.ufrgs.br]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹³C NMR of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key synthetic intermediate, offering insights into spectral interpretation, experimental design, and data validation.

Introduction: The Structural Significance of a Protected Ribonolactone

This compound is a versatile building block in the synthesis of various biologically active molecules, particularly nucleoside analogues which are pivotal in antiviral and anticancer therapies. The strategic placement of protecting groups—the bulky tert-butyldiphenylsilyl (TBDPS) group at the 5-position and the isopropylidene acetal across the 2- and 3-hydroxyls—allows for selective chemical transformations at other positions of the ribose scaffold. Accurate characterization of this molecule is paramount, and ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for confirming its structure and purity.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to exhibit 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of oxygen atoms, the shielding and deshielding effects of the phenyl groups, and the steric bulk of the protecting groups.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C1 (C=O) | ~174 | The carbonyl carbon of the γ-lactone is significantly deshielded. |

| C2 | ~77 | Oxygenated carbon within the lactone ring, adjacent to the isopropylidene group. |

| C3 | ~75 | Oxygenated carbon, part of the isopropylidene acetal. |

| C4 | ~85 | Oxygenated carbon in the lactone ring, deshielded by the adjacent oxygen and the silyloxymethyl group. |

| C5 (CH₂-O-Si) | ~64 | Methylene carbon attached to the silyl ether, shifted downfield compared to an unprotected alcohol. |

| Isopropylidene C(CH₃)₂ | ~113 | Quaternary carbon of the isopropylidene group. |

| Isopropylidene CH₃ | ~27, ~25 | The two methyl groups of the isopropylidene acetal are diastereotopic and thus magnetically non-equivalent. |

| TBDPS Si-C(CH₃)₃ | ~19 | Quaternary carbon of the tert-butyl group. |

| TBDPS Si-C(CH₃)₃ | ~27 | Methyl carbons of the tert-butyl group. |

| TBDPS C-ipso | ~133 | Phenyl carbons directly attached to the silicon atom. |

| TBDPS C-ortho | ~135 | Phenyl carbons ortho to the silicon attachment point. |

| TBDPS C-meta | ~128 | Phenyl carbons meta to the silicon attachment point. |

| TBDPS C-para | ~130 | Phenyl carbon para to the silicon attachment point. |

Experimental Protocol: Synthesis and NMR Sample Preparation

A robust and reproducible synthetic protocol is essential for obtaining a pure sample for NMR analysis. The following procedure is adapted from established methodologies for the protection of sugar lactones.

Synthesis of this compound

This synthesis involves a two-step protection of D-ribono-1,4-lactone.

Step 1: Isopropylidenation of D-Ribono-1,4-lactone

-

To a suspension of D-ribono-1,4-lactone (1.0 eq) in anhydrous acetone, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Neutralize the acid catalyst with a solid base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 2,3-O-isopropylidene-D-ribonolactone, which can often be used in the next step without further purification.

Step 2: Silylation of 2,3-O-isopropylidene-D-ribonolactone

-

Dissolve the crude 2,3-O-isopropylidene-D-ribonolactone (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Add imidazole (1.1 eq) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

NMR Sample Preparation

-

Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹³C NMR Data Acquisition and Processing

The following parameters are recommended for acquiring a high-quality ¹³C NMR spectrum.

-

Spectrometer: A 400 MHz or higher field spectrometer.

-

Technique: Proton-decoupled ¹³C NMR.

-

Pulse Program: A standard single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential window function with a line broadening of 1-2 Hz.

-

Fourier transform the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

In-depth Spectral Interpretation and Structural Verification

The interpretation of the ¹³C NMR spectrum is a critical step in confirming the molecular structure. The predicted chemical shifts in the table above provide a strong foundation for this analysis.

Key Structural Features and Their NMR Signatures:

-

The Lactone Carbonyl (C1): The signal around 174 ppm is a definitive marker for the carbonyl group within the five-membered lactone ring. Its downfield shift is characteristic of ester-like carbons.

-

The Ribonolactone Ring Carbons (C2, C3, C4): These carbons, all attached to oxygen, resonate in the 75-85 ppm region. The precise chemical shifts are influenced by their position within the ring and their bonding to the protecting groups.

-

The Isopropylidene Group: The quaternary carbon of the acetal typically appears around 113 ppm, a characteristic chemical shift for this functional group. The two methyl groups are expected to be diastereotopic due to the chiral centers in the ribonolactone ring, leading to two distinct signals around 25-27 ppm.

-

The TBDPS Group: This bulky protecting group has several characteristic signals. The quaternary carbon of the tert-butyl group is found at approximately 19 ppm, while the three equivalent methyl carbons resonate around 27 ppm. The phenyl group carbons exhibit signals in the aromatic region (128-135 ppm). The ipso-carbon (directly attached to silicon) is typically found around 133 ppm. The ortho, meta, and para carbons will have distinct chemical shifts due to the influence of the silyl substituent.

Visualizing the Molecular Structure

To aid in the assignment of the ¹³C NMR signals, a clear representation of the molecular structure with numbered carbons is essential.

Figure 1. Molecular structure of this compound with carbon numbering.

Self-Validating Systems and Trustworthiness

To ensure the integrity of the spectral assignment, several self-validating steps are recommended:

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons will be absent from all DEPT spectra. This technique provides an unambiguous method for assigning the multiplicities of the carbon signals.

-

2D NMR Spectroscopy: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for definitive assignments.

-

HSQC: This experiment correlates each carbon atom with its directly attached proton(s), providing a direct link between the ¹H and ¹³C spectra.

-

HMBC: This experiment reveals correlations between carbons and protons that are two or three bonds apart. For example, the protons on C5 would show a correlation to C4, providing a clear connection within the ribonolactone backbone. Similarly, the methyl protons of the isopropylidene group would show correlations to C2 and C3.

-

-

Comparison with Analogues: Comparing the obtained spectrum with the known spectra of 2,3-O-isopropylidene-D-ribonolactone and other silylated sugars can provide strong evidence for the correctness of the assignments.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis, combining predicted chemical shifts with advanced NMR techniques like DEPT and 2D correlation spectroscopy, allows for an unambiguous assignment of all carbon signals. This detailed characterization is a cornerstone for ensuring the quality and identity of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry.

stability of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

An In-depth Technical Guide to the Stability of 5-O-(tert-Butyldiphenylsilyl)-2,3-isopropylidene-D-ribonolactone

Abstract

This compound is a pivotal intermediate in contemporary organic synthesis, particularly in the development of nucleoside analogues for therapeutic applications.[1][2] Its utility is defined by the precise orchestration of its three core functional components: a robust tert-butyldiphenylsilyl (TBDPS) ether, an acid-labile isopropylidene ketal, and a reactive γ-lactone ring. This guide provides a comprehensive analysis of the molecule's chemical stability, offering researchers and drug development professionals a predictive framework for its behavior under a wide array of experimental conditions. We will dissect the stability profile of each functional group, explain the chemical principles governing their reactivity, and provide field-proven protocols for its handling and selective deprotection.

Structural Architecture and Strategic Importance

The synthetic value of this compound stems from the orthogonal nature of its protecting groups. Orthogonality in this context refers to the ability to remove one protecting group under conditions that leave the others intact—a cornerstone of complex molecule synthesis.

-

2,3-Isopropylidene Ketal (Acetonide): This group protects the cis-diol of the ribose core.[3][4] Its primary role is to mask these hydroxyls from unwanted reactions while providing a scaffold for modifications at the C5 position.

-

5-O-tert-Butyldiphenylsilyl (TBDPS) Ether: The TBDPS group protects the primary hydroxyl at the C5 position. Its significant steric bulk allows for the regioselective protection of primary alcohols in the presence of secondary ones and confers high stability against a broad range of reagents.[5][6][7]

-

D-Ribono-1,4-lactone: The γ-lactone core serves as an electrophilic handle, poised for nucleophilic attack to open the ring or for reduction to the corresponding diol.[8]

The strategic combination of an acid-labile ketal and a fluoride-labile silyl ether provides chemists with precise control over the synthetic pathway.

References

- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acetonide - Wikipedia [en.wikipedia.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 6. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Lactone - Wikipedia [en.wikipedia.org]

role of TBDPS protecting group in ribonolactone

An In-Depth Technical Guide to the Strategic Application of the TBDPS Protecting Group for Ribonolactone Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Hydroxyl Protection in Nucleoside Synthesis

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex, stereochemically defined molecules is a foundational challenge. Nucleoside analogues, which are central to antiviral and anticancer therapeutics, represent a class of molecules where such precision is paramount.[1][2][3] The D-ribono-1,4-lactone scaffold is a critical chiral building block for many of these analogues, providing a versatile starting point for constructing the desired ribofuranosyl core. However, its polyhydroxylated nature, featuring a primary (C5) and two secondary (C2, C3) hydroxyl groups of similar reactivity, necessitates a sophisticated protecting group strategy to achieve regioselective modification.

This technical guide delves into the strategic role of the tert-butyldiphenylsilyl (TBDPS) group in the selective protection of ribonolactone. We will move beyond a simple recitation of protocols to explore the underlying chemical principles that govern its application. This guide is designed for the practicing researcher and drug development professional, providing not only detailed methodologies but also the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.

The TBDPS Group: A Profile in Stability and Selectivity

Silyl ethers have become a cornerstone in the protection of hydroxyl groups due to their ease of introduction, tunable stability, and mild removal conditions.[4][5] The choice of substituents on the silicon atom dictates the group's properties. The TBDPS group, first introduced by Hanessian and Lavallée in 1975, was specifically designed to offer superior stability compared to its predecessors like the tert-butyldimethylsilyl (TBDMS) group.[6]

The efficacy of the TBDPS group stems from its unique structure: a silicon atom bonded to a sterically demanding tert-butyl group and two phenyl rings.[7] This combination confers several key advantages:

-

Exceptional Steric Hindrance : The bulky nature of the TBDPS group is the primary driver of its regioselectivity. It preferentially reacts with the least sterically encumbered hydroxyl group, making it an ideal choice for the selective protection of primary alcohols in the presence of secondary ones.[6][8][9]

-

Enhanced Acid Stability : The TBDPS group exhibits remarkable stability under acidic conditions that would readily cleave other silyl ethers like TBDMS or even acetal-based protecting groups.[6][9][10] It is resistant to conditions such as 80% acetic acid and 50% trifluoroacetic acid (TFA).[6] This robustness allows for a broader range of subsequent chemical transformations on the protected substrate.

-

Orthogonality : The TBDPS group is orthogonal to many other common protecting groups. It is stable under conditions used for hydrogenolysis (cleavage of benzyl ethers) and is generally unaffected by mildly basic conditions used to remove acyl (e.g., acetyl, benzoyl) groups.[8] Its removal is typically achieved under specific conditions, most commonly with a fluoride ion source.[7][11]

The following diagram illustrates the fundamental structures of D-ribono-1,4-lactone and the TBDPS chloride reagent.

Caption: Key reactants in the selective protection strategy.

The Core Mechanism: Achieving Regioselectivity on the Ribonolactone Scaffold

The primary challenge in utilizing ribonolactone is differentiating its three hydroxyl groups. The goal is typically to protect the primary C5-OH, leaving the C2-OH and C3-OH groups available for further modification or for their stereochemistry to direct subsequent reactions. The steric bulk of the TBDPS group is the key to solving this challenge.

The silylation reaction proceeds via nucleophilic attack of a hydroxyl oxygen on the electrophilic silicon atom of TBDPSCl.[7] The reaction is typically catalyzed by a mild base like imidazole. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and it can also react with TBDPSCl to form a highly reactive N-(tert-butyldiphenylsilyl)imidazolium intermediate, which accelerates the silylation process.

The regioselectivity arises from the transition state energies of the competing reaction pathways. The path leading to the protection of the primary C5-OH is sterically favored over the paths to the secondary C2-OH and C3-OH groups.

Caption: Logical workflow of regioselective TBDPS protection.

This selectivity allows for the reliable and high-yield synthesis of the 5-O-TBDPS protected intermediate, which is a versatile precursor for various nucleoside analogues.

Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. The following methodologies have been validated and are provided as a self-validating system for the protection and subsequent deprotection of ribonolactone.

Protocol 1: Regioselective 5-O-Protection of D-Ribono-1,4-lactone

Objective: To selectively protect the primary C5 hydroxyl group of D-ribono-1,4-lactone using TBDPSCl.

Materials:

-

D-Ribono-1,4-lactone (1.0 equiv.)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.2 equiv.)

-

Imidazole (2.5 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous NaHCO₃ solution, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve D-ribono-1,4-lactone (1.0 equiv.) in anhydrous DMF (approx. 5-10 mL per mmol of lactone).

-

To the stirred solution, add imidazole (2.5 equiv.) and stir until fully dissolved at room temperature.

-

Add TBDPSCl (1.1–1.2 equiv.) portion-wise to the solution. A slight exotherm may be observed.

-